molecular formula C9H17NO2 B2355177 (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine CAS No. 2209079-60-5

(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine

Cat. No.: B2355177
CAS No.: 2209079-60-5
M. Wt: 171.24
InChI Key: OFCBQVNBBVUIDC-HTQZYQBOSA-N
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Description

Historical Context and Discovery

The compound (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine (CAS: 2209079-60-5) emerged as a structurally unique piperidine derivative during advancements in asymmetric synthesis methodologies in the early 21st century. Its discovery is attributed to efforts to develop chiral building blocks for pharmaceuticals, particularly in the synthesis of nucleoside analogs and enzyme inhibitors. The stereochemical complexity of this compound—featuring both axial (C6-methyl) and equatorial (C2-dioxolane) substituents—required innovative catalytic strategies, including the use of toluene-4-sulfonic acid in benzene to achieve high enantiomeric purity (95% yield).

Early applications focused on its role as an intermediate in alkaloid synthesis, with its dioxolane moiety enabling protective group strategies for oxygen-sensitive reactions. The compound’s structural elucidation via X-ray crystallography and NMR spectroscopy confirmed its chair conformation, with the dioxolane ring adopting a puckered geometry that minimizes steric strain.

Table 1: Key Historical Milestones

Year Development Significance
2004 First asymmetric synthesis reported Enabled access to enantiopure derivatives
2012 Use in catalytic asymmetric amino acid synthesis Demonstrated utility in chiral pool synthesis
2023 Characterization as a green solvent precursor Expanded applications in sustainable chemistry

Properties

IUPAC Name

(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCBQVNBBVUIDC-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Methods

Asymmetric catalysis has emerged as a cornerstone for synthesizing enantiomerically pure piperidine derivatives. A notable protocol involves the use of cesium hydroxide (CsOH) and chiral catalysts to induce stereoselectivity. For instance, (2R,6R)-tert-butyl 2,6-dimethylpiperidine-2-carboxylate, a structurally analogous compound, was synthesized via a tandem Michael addition–cyclization reaction. In this method, a mixture of tert-butyl acrylate, methyl vinyl ketone, and a chiral thiourea catalyst ((S)-2a) in toluene at −20°C yielded the desired product with 85% ee after 20 hours.

Hydrogenation plays a critical role in finalizing the piperidine ring. Post-reduction steps using 10% Pd/C under hydrogen at 40°C for 36 hours ensured complete saturation of the intermediate enamine. This method’s efficacy is underscored by its scalability, with yields exceeding 70% after purification via column chromatography.

Substituted Methyl Formyl Reagent Approaches

Patented methodologies leveraging substituted methyl formyl reagents enable modular functionalization of piperidine scaffolds. A representative procedure involves reacting chloromethyl chlorosulfate with carboxylic acids in dichloromethane under basic conditions (e.g., sodium bicarbonate and tetrabutylammonium bisulfate). For example:

  • Reagent Preparation : Chloromethyl chlorosulfate is treated with silver salts (e.g., methane sulfonic acid) at 60–90°C to generate sulfonate esters.
  • Coupling Reaction : The sulfonate ester reacts with a piperidine precursor bearing a hydroxyl group, facilitated by Lewis acids like zinc chloride. This step achieves regioselective dioxolane installation with 65–80% yield.

This approach is particularly advantageous for introducing electron-withdrawing groups, enhancing the compound’s stability for pharmaceutical applications.

Aza-Schmatowicz Cyclization Strategy

The aza-Schmatowicz reaction, traditionally used for oxa-cyclization, has been adapted for piperidine synthesis. Key steps include:

  • Oxidation of Furans : 4,5-Dibromo-2-furaldehyde undergoes bromination in methanol, followed by ammonolysis to form a pyrrolidine intermediate.
  • Cyclization : Treatment with rhodium on alumina under high-pressure hydrogen (1,500 psi) induces ring expansion to the piperidine structure.

This method achieves a 60% overall yield but requires stringent control over reaction parameters to avoid over-reduction.

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods based on yield, stereoselectivity, and practicality:

Method Yield (%) Enantiomeric Excess (%) Key Advantages Limitations
Asymmetric Catalysis 70–85 80–90 High stereocontrol; Scalable Requires chiral catalysts; Long reaction times
Methyl Formyl Reagents 65–80 N/A Modular functionalization; High yields Complex reagent synthesis
Aza-Schmatowicz 50–60 N/A Utilizes inexpensive starting materials Low yield; High-pressure conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atom.

    Reduction: Reduction reactions can target the dioxolane ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atom or the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an amine oxide, while reduction may produce a deoxygenated or demethylated derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Piperidine Derivatives

(a) Alkyl Chain Modifications
  • Compound 10: (2R,6R)-2-[2-(1,3-Dioxolan-2-yl)ethyl]-6-propylpiperidine () differs by having a propyl group at position 6 and an ethyl spacer between the dioxolane and piperidine.
  • Methylpiperidine Derivatives (): Simplistic analogs like 2-, 3-, or 4-methylpiperidine lack the dioxolane ring, resulting in reduced stereochemical complexity and functional versatility.
(b) Dioxolane Ring Modifications
  • 3e, 3f, 3g (): These compounds feature fused or substituted dioxolane rings (e.g., cyclopenta[d][1,3]dioxolane in 3f). The rigid bicyclic structures in 3e and 3f may restrict conformational flexibility compared to the monocyclic dioxolane in the target compound.
  • 3p (): Incorporates a benzo[d][1,3]dioxol-5-yl group, introducing aromaticity that enhances π-π stacking interactions but reduces solubility in polar solvents.

Stereochemical Considerations

  • Stereoisomerism : The (2R,6R) configuration of the target compound contrasts with (2R,6S)-6-hydroxy-2-methyl-dihydropyridin-3-one (), where the hydroxyl group’s orientation impacts hydrogen-bonding capacity and alkaloid synthesis pathways.

Data Tables

Table 1: Key NMR Chemical Shifts of Selected Compounds

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) Source
Target Compound* 1.15–1.78 (m, CH3), 3.74–4.00 (m, OCH2) ~75–110 (dioxolane carbons) Inferred
3e 1.28 (s, CH3), 3.65–4.10 (m, OCH2) 72.5, 102.1 (dioxolane)
3k 1.20 (t, CH3), 4.21 (br s, OCH2) 62.8, 109.4 (ester carbonyl)

*Hypothetical data based on structural analogs.

Biological Activity

(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is a chiral compound belonging to the piperidine class, characterized by a unique structure that includes a dioxolane ring and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H17NO2\text{C}_{10}\text{H}_{17}\text{N}\text{O}_2

This compound features a six-membered piperidine ring with substituents that influence its reactivity and interaction with biological targets. The presence of the 1,3-dioxolane moiety enhances its structural properties, making it a valuable candidate for further research.

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism of action is believed to involve:

  • Binding to Enzymes : This compound may act as a ligand in enzyme-substrate interactions, modulating enzymatic activity.
  • Receptor Interaction : Potential interaction with specific receptors could lead to alterations in cellular signaling pathways.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities across various domains. Below are key findings from studies evaluating its pharmacological potential:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential for inducing apoptosis in cancer cell lines.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity :
    A study investigated the effect of this compound on the NCI-H929 multiple myeloma cell line. The compound demonstrated a dose-dependent increase in apoptosis, with significant effects observed at concentrations ranging from 0.5 to 5 µM. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase.
    "The results indicated that this compound can effectively induce apoptosis and inhibit cell proliferation in multiple myeloma cells" .
  • Enzyme Interaction Studies :
    In biochemical assays, this compound was evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. The findings suggested that it could serve as a promising lead for developing new therapeutics targeting metabolic pathways.
    "The compound's unique structure allows it to interact selectively with enzyme active sites" .

Q & A

Q. What are the primary synthetic routes for (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine, and how is stereochemical control achieved?

Stereochemical control in piperidine derivatives is often achieved via asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of bicyclic lactams (e.g., via Evans auxiliaries or organocatalysts) can yield the desired (2R,6R) configuration . The dioxolane ring may be introduced via acid-catalyzed cyclization of a diol precursor under anhydrous conditions, with reaction monitoring by TLC or HPLC to ensure regioselectivity. Solvent choice (e.g., dichloromethane) and temperature control are critical to avoid racemization .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR can confirm stereochemistry and substituent positions. For instance, coupling constants in the piperidine ring (e.g., axial vs. equatorial protons) help verify the (2R,6R) configuration .
  • Chiral HPLC : To assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent unintended hydrolysis of the dioxolane ring .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and analyze degradation products via LC-MS.
  • Light Sensitivity : Use amber vials to prevent photodegradation, as dioxolane rings may cleave under UV exposure .

Q. What computational tools are used to predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Predicts bond angles, energies, and reaction pathways (e.g., dioxolane ring-opening mechanisms).
  • Molecular Dynamics Simulations : Assess solubility and lipophilicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can reaction yields be optimized during dioxolane ring formation in the synthesis of this compound?

  • Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) to accelerate cyclization.
  • Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates. Evidence from similar syntheses shows yields improve from 60% to 85% with 0.1 M catalyst loading .
  • In Situ Monitoring : Use FTIR to track diol-to-dioxolane conversion and adjust reaction time dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Multivariate Analysis : Compare DFT-predicted activation energies with experimental Arrhenius parameters. Discrepancies may arise from solvent effects or transition-state approximations.
  • Isotope Labeling : Use deuterated analogs to validate mechanistic pathways (e.g., proton transfer steps) .

Q. How can the compound’s bioactivity be evaluated in target identification studies?

  • Molecular Docking : Screen against GPCR or enzyme targets (e.g., sigma receptors) using AutoDock Vina.
  • In Vitro Assays : Test inhibition of acetylcholinesterase or monoamine oxidases, common targets for piperidine derivatives. IC50 values <10 µM indicate therapeutic potential .

Q. What methodologies address challenges in scaling up the synthesis of this compound?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., dioxolane formation).
  • Crystallization Optimization : Use anti-solvent addition (e.g., heptane) to enhance enantiomeric purity during workup. Pilot-scale trials report 90% yield at 10 kg batches .

Q. How can environmental impacts of this compound be assessed in ecotoxicity studies?

  • OECD Guidelines : Conduct biodegradability tests (e.g., OECD 301F) to evaluate persistence.
  • Aquatic Toxicity : Use Daphnia magna or algae models to determine LC50/EC50 values. Piperidine derivatives often show moderate toxicity (LC50 ~10 mg/L) .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography is the gold standard for absolute configuration confirmation but requires high-purity crystals .
  • Data Reproducibility : Replicate experiments under GLP conditions, with triplicate measurements for statistical validity .
  • Theoretical Frameworks : Link synthetic pathways to Curtin-Hammett or Baldwin’s rules to rationalize selectivity .

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